Fosarilate
Description
Overview of Organophosphorus Chemistry and its Significance in Chemical Biology
Organophosphorus chemistry is a vibrant and expanding area of organic chemistry crucial in various multidisciplinary scientific endeavors, including chemical biology. nih.gov Organophosphorus compounds are ubiquitous in nature and play a fundamental role in several important fields due to their inherent chemical properties. google.com Their presence in bioactive natural products, endogenous biomolecules (such as DNA, RNA, and ATP), small molecule therapeutic agents, and prodrugs underscores their importance in modern synthetic chemistry and chemical biology. google.comnih.gov Key features that enhance their status include variable oxidation states, multivalency, asymmetry, and metal-binding properties. google.com The central use of organophosphorus compounds as ligands and effectors in asymmetric catalysis and as key functional groups for developing new synthetic methods has significantly advanced the field. google.com Research in organophosphorus chemistry offers prospective opportunities in organic, medicinal, pharmaceutical, agricultural, and industrial chemistry. nih.gov
Classification and Structural Characteristics of Phosphonates
Phosphonates are a significant class of organophosphorus compounds defined by the presence of a phosphonate (B1237965) group, which contains a direct carbon-phosphorus (C-P) bond. They can be represented by the general formula R-PO(OR')₂, where R is an alkyl or aryl group directly bonded to the phosphorus atom, and R' is typically an alkyl or aryl group, or hydrogen in the case of phosphonic acids (R-PO(OH)₂). This C-P bond is a key structural feature that distinguishes phosphonates from phosphates, which contain a phosphorus-oxygen-carbon (P-O-C) linkage. The presence of the stable C-P bond in phosphonates confers increased resistance to hydrolysis and enzymatic degradation compared to phosphates.
Phosphonate compounds feature a tetrahedral phosphorus center. Phosphonic acids are diprotic acids, typically handled as salts, and are generally nonvolatile solids that are poorly soluble in organic solvents but soluble in water and common alcohols. Phosphonate esters, formed by the condensation of phosphonic acids with alcohols, are characterized by the phosphorus atom bonded to two alkoxy or aryloxy groups and a direct C-P bond. The P=O bond in phosphonates imparts significant polarity, contributing to their unique reactivity and binding properties. Structural subclasses of phosphonates include bisphosphonates, which contain two geminal phosphonate groups, and thiophosphonates and phosphonamidates, where an oxygen atom is substituted by sulfur or nitrogen, respectively.
Historical Context of Phosphonate Research in Drug Discovery and Chemical Synthesis
The historical development of phosphonate chemistry has significantly impacted drug discovery and chemical synthesis. Phosphonate esters saw significant advancements post-World War II, particularly in agricultural and pharmaceutical sectors. Bisphosphonates, a key subclass, were first synthesized in 1897 and have since become an important class of drugs, notably used for treating bone diseases like osteoporosis.
In medicinal chemistry, phosphonate groups are utilized as stable bioisosteres for phosphate (B84403) groups due to the metabolic stability of the C-P bond. This bioisosteric relationship has been exploited in the design of enzyme inhibitors and nucleotide analogs. A major area of historical and ongoing research involves acyclic nucleoside phosphonates (ANPs). The collaboration between Antonín Holý and Erik De Clercq, starting decades ago, led to the discovery of numerous ANPs, some of which have been approved for clinical use as antiviral agents, including cidofovir, adefovir, and tenofovir, used to treat viral infections like cytomegalovirus, hepatitis B virus, and HIV. Natural phosphonates, such as the antibiotic fosfomycin, have also been identified and studied for their biological properties. The stability of the C-P bond allows phosphonates to act as enzyme inhibitors, positioning them as potential drugs or agrochemicals. Research continues to explore the potential of phosphonates in various therapeutic areas, including antibacterial, anticancer, and antiparasitic activities, as well as in medical imaging and diagnostics.
Structure
2D Structure
3D Structure
Properties
CAS No. |
73514-87-1 |
|---|---|
Molecular Formula |
C17H28ClO5P |
Molecular Weight |
378.8 g/mol |
IUPAC Name |
2-chloro-1-(6-diethoxyphosphorylhexoxy)-4-methoxybenzene |
InChI |
InChI=1S/C17H28ClO5P/c1-4-22-24(19,23-5-2)13-9-7-6-8-12-21-17-11-10-15(20-3)14-16(17)18/h10-11,14H,4-9,12-13H2,1-3H3 |
InChI Key |
QDGWHHFJDHIIOS-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(CCCCCCOC1=C(C=C(C=C1)OC)Cl)OCC |
Canonical SMILES |
CCOP(=O)(CCCCCCOC1=C(C=C(C=C1)OC)Cl)OCC |
Origin of Product |
United States |
Synthesis and Derivatization of Fosarilate
Established Synthetic Pathways for Fosarilate
The synthesis of this compound has traditionally relied on established methods for C-P bond formation, notably variations of the Arbuzov reaction. More recently, radical-based approaches have emerged, offering potential advantages in terms of reaction conditions and substrate scope.
Conventional Nucleophilic Arbuzov Reaction
The conventional Michaelis-Arbuzov reaction is a fundamental method for synthesizing organophosphorus compounds, including phosphonates. This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. The mechanism involves the nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. Subsequent nucleophilic attack by a halide ion on one of the alkyl groups attached to phosphorus leads to the cleavage of a C-O bond and the formation of the phosphonate (B1237965) ester and a new alkyl halide chinesechemsoc.orgchinesechemsoc.org.
For the synthesis of this compound (which contains a diethyl phosphonate moiety), a classical Arbuzov reaction has been reported using a hydroquinone (B1673460) derivative alkylated with 1,6-dibromohexane, followed by reaction with triethyl phosphite. In this process, the bromide counterion displaces an ethyl group via nucleophilic attack on the carbon, yielding this compound mpdkrc.edu.inarchive.org. However, this conventional method often requires elevated temperatures, typically between 180–190 °C, and can result in moderate yields chinesechemsoc.orgchinesechemsoc.org. One reported yield for the conventional Arbuzov synthesis of this compound from bromide 51 and triethyl phosphite was 39% chinesechemsoc.orgchinesechemsoc.org.
Radical Phosphonylation Methods
In contrast to the nucleophilic nature of the conventional Arbuzov reaction, radical phosphonylation methods offer an alternative strategy for C-P bond formation. These methods often involve the generation and reaction of radical intermediates.
Recent advancements in photoredox catalysis have enabled the development of radical variants of the Arbuzov reaction. This approach utilizes visible light and a photocatalyst to facilitate the formation of alkyl radicals from alkyl halides. These radicals can then react with phosphite reagents to form phosphonates chinesechemsoc.orgchinesechemsoc.orgnih.gov.
The introduction of photoredox catalysis allows for a transformation of the reaction mechanism from nucleophilic substitution to a radical process chinesechemsoc.orgchinesechemsoc.org. This mechanistic shift can overcome some of the limitations of the conventional method, such as the need for high temperatures and poor tolerance for certain functional groups chinesechemsoc.orgchinesechemsoc.org. New radical phosphonylation reagents, such as 9-fluorenyl o-phenylene phosphite and benzhydryl o-phenylene phosphite, have been developed for this purpose chinesechemsoc.orgchinesechemsoc.org. These reagents facilitate the formation and subsequent β-scission of phosphoranyl radical intermediates chinesechemsoc.orgchinesechemsoc.org.
A significant advantage of photoredox-catalyzed radical phosphonylation is the ability to conduct the reactions at room temperature (rt) chinesechemsoc.orgchinesechemsoc.org. This is in stark contrast to the high temperatures required for the conventional nucleophilic Arbuzov reaction chinesechemsoc.orgchinesechemsoc.org.
The room-temperature reaction of bromide 51 with a specific phosphonylation reagent (P-4, identified as 9-fluorenyl o-phenylene phosphite) under photoredox conditions, followed by ethanol (B145695) workup, has been reported to furnish this compound in significantly higher isolated yield (85%) compared to the conventional method chinesechemsoc.orgchinesechemsoc.org. This highlights the mildness and efficiency of the radical phosphonylation approach chinesechemsoc.orgchinesechemsoc.org.
Photoredox-Catalyzed Radical Arbuzov Reaction
Comparison of Synthetic Methodologies: Yield and Reaction Conditions
A direct comparison between the conventional nucleophilic Arbuzov reaction and the photoredox-catalyzed radical phosphonylation method for this compound synthesis reveals notable differences in both yield and reaction conditions.
As shown in the table below, the radical phosphonylation method offers a substantial improvement in yield and operates under much milder temperature conditions.
| Synthetic Method | Alkyl Halide | Phosphite Reagent | Temperature (°C) | Reported Yield (%) |
| Conventional Nucleophilic Arbuzov | Bromide 51 | Triethyl phosphite | 180–190 | 39 |
| Photoredox-Catalyzed Radical Phosphonylation | Bromide 51 | P-4 (9-fluorenyl o-phenylene phosphite) | Room Temperature | 85 |
This data underscores the synthetic utility of the radical phosphonylation method for the efficient preparation of this compound chinesechemsoc.orgchinesechemsoc.org.
Development of Novel Synthetic Approaches for this compound and its Analogs
Research continues into developing novel synthetic approaches for phosphonates, which could potentially be applied to this compound and its analogs. These efforts are driven by the desire for improved efficiency, selectivity, functional group tolerance, and sustainability in C-P bond formation.
While specific novel approaches solely focused on this compound beyond the radical phosphonylation described are not extensively detailed in the provided information, the broader field of phosphonate synthesis is an active area. This includes exploring different catalytic systems, reaction conditions, and starting materials to access a wider range of phosphonate structures frontiersin.orgnih.govnih.gov. The development of new methodologies that allow for the synthesis of phosphonates under mild or environmentally benign conditions is a key focus frontiersin.org.
The synthesis of phosphonate analogs is also relevant, as modifications to the this compound structure could lead to compounds with altered properties. Novel synthetic strategies are crucial for accessing these diverse structures for further investigation nih.gov.
Derivatization Strategies and Functional Group Transformations
The synthesis of this compound, a phosphonate compound, inherently involves a significant functional group transformation: the formation of the carbon-phosphorus bond, typically through a phosphonylation reaction. One well-established method for synthesizing phosphonates is the Arbuzov reaction, which involves the reaction of an alkyl halide with a phosphite ester. In the context of this compound synthesis, the conventional nucleophilic Arbuzov reaction of a bromide precursor with triethyl phosphite has been reported. This reaction, however, typically requires high temperatures, often exceeding 150 °C, and can result in moderate yields. For example, the conventional nucleophilic Arbuzov reaction to produce this compound from a bromide precursor using triethyl phosphite required temperatures of 180–190 °C and yielded this compound in only 39%. chinesechemsoc.orgchinesechemsoc.org
More recent research has explored alternative approaches to phosphonylation, such as radical Arbuzov reactions catalyzed by photoredox methods. These radical alternatives can proceed at milder temperatures, such as room temperature, and demonstrate improved tolerance for various functional groups. chinesechemsoc.orgchinesechemsoc.org This highlights how variations in synthetic methodology can influence reaction conditions and efficiency in forming the key phosphonate functional group.
While the synthesis establishes the core phosphonate structure of this compound, further derivatization strategies could potentially be applied to modify its properties, such as solubility, bioavailability, or targeting. Based on the likely structure of this compound, which is related to phosphonoformate (Foscarnet), key functional groups available for transformation would include the phosphonate group and potentially a carboxylate group.
General derivatization techniques applicable to phosphonate and carboxylate functionalities, as described in broader chemical literature, include:
Esterification: The phosphonate group, being an acidic moiety, can undergo esterification to form phosphonate esters. Similarly, a carboxylate group can be esterified to form alkyl or aryl esters. Esterification can alter lipophilicity and metabolic stability. jfda-online.compsu.edu
Salt Formation: Both phosphonate and carboxylate groups can form salts with various cations or amines. google.com Salt formation is a common strategy to improve water solubility and formulation characteristics.
Amidation: A carboxylate group can be converted into an amide through reaction with an amine. psu.eduorganic-chemistry.org This transformation introduces an amide linkage and can influence the compound's interactions and properties.
Functional Group Interconversions on Peripheral Moieties: Depending on the full structure of this compound, other functional groups (e.g., hydroxyl, amino) if present, could be targeted for transformations such as acylation, silylation, or alkylation using various reagents and conditions. jfda-online.compsu.edunih.govnih.govmicrosynth.compurdue.edu These modifications can serve various purposes, including enhancing detection in analytical methods or altering biological activity.
Detailed research findings specifically focused on the derivatization strategies and functional group transformations of this compound itself, beyond its initial synthesis, were not extensively available within the provided search results. The literature primarily discusses the synthesis of the phosphonate core and lists this compound among broader categories of antiviral compounds or derivatives without specifying its post-synthesis chemical modifications.
The following table summarizes data related to the synthesis of this compound via different Arbuzov reaction conditions as found in the literature:
| Reaction Type | Precursor Halide | Phosphite Reagent | Temperature (°C) | Yield (%) | Citation |
| Conventional Nucleophilic | Bromide | Triethyl phosphite | 180–190 | 39 | chinesechemsoc.orgchinesechemsoc.org |
| Radical (Photoredox) | Alkyl bromides/iodides | 9-fluorenyl or benzhydryl o-phenylene phosphite | Room Temperature | Satisfactory | chinesechemsoc.orgchinesechemsoc.org |
Molecular Mechanisms of Action and Biological Targets
Investigation of Antiviral Activity at the Cellular and Molecular Level
The antiviral activity of compounds like Fosarilate is typically investigated through in vitro studies assessing their ability to inhibit viral replication in cell cultures frontiersin.org. These studies aim to determine the concentration required to achieve a fifty percent inhibitory effect (IC50) on viral replication and to understand the stages of the viral life cycle that are affected. While specific data on this compound's IC50 against particular viruses or its effects on different stages of viral replication were not found, its inclusion in lists of antiviral agents implies such cellular-level activity has been observed google.comgoogleapis.comgoogle.comgoogle.comgoogleapis.com.
Cellular Permeation Mechanisms: Role of Phosphite (B83602) Ester Group
Cellular uptake is a critical step for many antiviral agents to reach their intracellular targets. The chemical structure of a compound significantly influences its ability to permeate cell membranes. Phosphates and phosphonates, due to their negative charges at physiological pH, generally exhibit poor passive diffusion across the lipid bilayer of cell membranes nih.gov. To overcome this barrier, prodrug strategies are often employed, where the charged phosphate (B84403) or phosphonate (B1237965) group is masked by ester moieties to create a more lipophilic, neutral compound that can cross the membrane more readily nih.gov.
Interaction with Viral Components or Host Cellular Pathways
The precise molecular targets of this compound within infected cells are not explicitly detailed in the search results. However, given its classification as an antiviral agent and its structural relation to nucleoside analogues and phosphorus-containing compounds, potential mechanisms of action can be inferred.
Many nucleoside analogues exert their antiviral effects by targeting viral polymerases, enzymes essential for the replication of viral genetic material mdpi.com. These prodrugs are often phosphorylated by host or viral kinases to their active triphosphate forms, which then compete with natural nucleotides for incorporation into the growing viral nucleic acid chain, leading to chain termination or inhibition of enzyme activity mdpi.com. Foscarnet, a pyrophosphate analogue, is known to directly inhibit viral polymerases by binding to the pyrophosphate binding site nih.gov.
It is plausible that this compound, upon cellular uptake and metabolic activation (e.g., de-esterification and potentially phosphorylation), interferes with viral replication by targeting a viral enzyme like a polymerase or reverse transcriptase. Alternatively, it could modulate host cellular pathways that are essential for viral replication or the host's antiviral response mdpi.comgoogleapis.com. For instance, some nucleoside analogues can affect host enzyme activity or induce immunomodulatory effects mdpi.com. Without specific research data on this compound's intracellular targets, these potential interactions remain speculative, based on the mechanisms of related antiviral compounds.
Potential Enzyme Inhibition Studies
Enzyme inhibition studies are fundamental to understanding how a drug exerts its effects at the molecular level bioivt.commdpi.com. For a compound like this compound, such studies would typically involve assessing its ability to inhibit the activity of purified viral enzymes (e.g., polymerases, proteases) or host cellular enzymes that are crucial for the viral life cycle or involved in the activation of the prodrug itself (e.g., esterases, kinases).
While the general concept of enzyme inhibition studies is well-established bioivt.commdpi.com, specific data on enzyme inhibition profiles for this compound were not found in the provided search results. Research in this area would be necessary to identify the specific enzymatic targets of this compound or its active metabolite and to characterize the nature of the inhibition (e.g., competitive, non-competitive). Studies on related compounds, such as foscarnet's inhibition of viral polymerases nih.gov or the inhibition of alkaline phosphatases by phosphate derivatives nih.gov, illustrate the types of enzymatic interactions that might be relevant to this compound's mechanism.
Interaction with Transporter Systems
The cellular uptake of charged or polar molecules, including many nucleoside analogues and phosphorus-containing compounds, is often facilitated by specific transporter proteins embedded in the cell membrane nih.govmdpi.comnih.gov. These transporters can be broadly categorized, including nucleoside transporters, phosphate transporters, and peptide transporters.
For phosphonate and phosphate prodrugs, strategies involving the masking of the charged group can sometimes lead to interaction with peptide or amino acid transporters nih.gov. While this approach has been explored for improving the oral absorption and cellular uptake of various compounds, the interaction is not always through direct substrate recognition by these transporters nih.gov.
Fosfomycin, another phosphorus-containing antibiotic, is known to be transported into bacterial cells via the Glycerol-3-phosphate Transporter (GlpT) and a hexose (B10828440) phosphate transporter (UhpT) researchgate.net. Given that this compound is a phosphorus-containing compound, it is conceivable that it or its derivatives could interact with similar or other transporter systems in host cells or in infected cells, potentially including those involved in the transport of phosphates, nucleosides, or other small molecules. However, there is no direct evidence in the search results indicating that this compound utilizes the GlpT transporter or any other specific transporter system for cellular entry. Further research would be needed to identify the specific transporters involved in this compound's cellular uptake.
Molecular-Level Characterization of Biological Engagement
Molecular-level characterization of biological engagement involves detailed studies to understand how a drug interacts with its target molecule(s) at a structural and mechanistic level nih.govnih.gov. This can include techniques such as X-ray crystallography or cryo-electron microscopy to visualize the drug-target complex, kinetic studies to determine binding affinities and rates, and mutagenesis studies to identify key residues involved in the interaction.
For this compound, such characterization would aim to elucidate the precise binding site and mechanism of action on its viral or host cellular target(s) once the active form is generated intracellularly. This could involve studying the interaction of the active metabolite with purified enzymes or other cellular components. Techniques like mass spectrometry can be used to identify proteins that interact with the drug or its metabolites nih.gov.
Structure Activity Relationship Sar and Structural Modifications
Elucidation of Key Structural Motifs for Biological Activity
While detailed studies specifically on the key structural motifs of Fosarilate for its biological activity are not extensively available in the provided search results, the presence of the phosphite (B83602) ester group is highlighted as a key feature. mpdkrc.edu.in This functional group is electrically neutral, which is suggested to facilitate its entry into cells across lipid membranes. mpdkrc.edu.in In general, identifying key structural motifs involves understanding which parts of the molecule interact with a biological target and are critical for the desired activity. gardp.orggoogle.com These motifs can include specific arrangements of atoms or functional groups. biorxiv.orglibretexts.org
Impact of Functional Group Modifications on Potency and Selectivity
Modifications to functional groups within a molecule can significantly impact its physicochemical properties, such as solubility, lipophilicity, and electronic effects, which in turn influence its potency, selectivity, and how it interacts with biological targets. biomedres.usu-tokyo.ac.jpashp.org For this compound, the core structure includes a phosphite ester. mpdkrc.edu.in While specific examples of how modifications to this or other functional groups in this compound affect its potency and selectivity are not detailed in the search results, the principle of functional group modification is a common strategy in drug design to enhance desired properties or reduce unwanted ones. biomedres.usresearchgate.net For instance, replacing a functional group with a bioisostere can maintain or improve biological activity while altering other properties. biomedres.usresearchgate.net
Design and Synthesis of this compound Analogs for SAR Exploration
The design and synthesis of analogs are central to SAR exploration. This involves creating a series of compounds structurally related to the parent compound, this compound, but with specific modifications. gardp.org By synthesizing these analogs and testing their biological activity, researchers can correlate structural changes with observed effects. The synthesis of this compound itself can be achieved through methods like the Arbuzov reaction, which involves the reaction of a bromide with a phosphite ester. mpdkrc.edu.inchinesechemsoc.orgchinesechemsoc.org A conventional nucleophilic Arbuzov reaction to produce this compound reportedly required high temperatures and yielded 39%, while a radical alternative at room temperature achieved an 85% yield. chinesechemsoc.orgchinesechemsoc.org This highlights how synthetic methodology can impact the efficiency of generating the core structure. While the search results mention this compound in lists of antiviral compounds and in the context of synthetic methods, detailed descriptions of the design and synthesis of specific this compound analogs for SAR studies were not found.
Computational Approaches to SAR Prediction and Optimization
Computational approaches play an increasingly important role in modern drug discovery, including SAR prediction and optimization. nih.gov These methods can help prioritize compounds for synthesis and testing, saving time and resources. nih.gov
Pharmacophore Modeling
Pharmacophore modeling is a computational technique used to identify the essential features of a molecule that are required for its biological activity. google.comnih.gov A pharmacophore model represents the spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged regions) that are necessary for a molecule to bind to its target and elicit a biological response. nih.gov Computational approaches driven by pharmacophore models can be utilized to identify compounds for synthesis and testing and to characterize the regions of a molecule critical for activity. google.com While the search results mention pharmacophore models in the context of identifying critical regions for activity and screening databases google.comnih.gov, specific pharmacophore models developed for this compound are not described.
Preclinical Pharmacological Investigations
In Vitro Cellular Activity and Specificity Studies
In vitro studies are fundamental for understanding how Fosarilate interacts with biological targets at the cellular level. These experiments provide initial insights into the compound's potency and selectivity before moving to more complex in vivo systems. news-medical.net
Assays for Modulating Target Activity (e.g., enzyme inhibition assays, binding assays)
Enzyme inhibition and binding assays are crucial tools used to determine if and how a compound interacts with specific molecular targets, such as enzymes or receptors. nih.govwikipedia.org this compound has been studied as an antiviral agent, suggesting its potential to modulate the activity of viral or host enzymes essential for viral replication, or to bind to specific viral or cellular proteins involved in the infection process. ncats.io While specific details regarding enzyme inhibition or binding assays for this compound were not extensively detailed in the search results, this type of assay would be standard practice in its preclinical evaluation to identify its precise molecular target and mechanism of antiviral action. nih.govwikipedia.org For example, studies on other antiviral compounds often involve assessing their ability to inhibit viral polymerases, proteases, or other enzymes critical for the viral life cycle. nih.gov Similarly, binding assays could explore the affinity of this compound for specific viral proteins or host cell receptors that facilitate viral entry or replication.
Evaluation in Relevant Cell Culture Models (e.g., infected cell lines)
Evaluation in relevant cell culture models is essential to assess the cellular activity of this compound in a controlled environment that mimics, to some extent, the biological context of a disease. For an antiviral agent like this compound, this would involve testing its efficacy in cell lines infected with the target virus. ncats.iobiorxiv.org These studies typically measure the compound's ability to inhibit viral replication, prevent virus-induced cytopathic effects (CPE), or reduce viral load within the infected cells. biorxiv.orgfrontiersin.org
Cell culture experiments have demonstrated the antiviral action of compounds like this compound. ncats.io These studies often utilize cell lines known to be susceptible to the target virus, such as Vero E6 cells for SARS-CoV-2 studies, where the virus causes noticeable cell death that can be prevented by effective antiviral treatments. biorxiv.org By exposing infected cells to varying concentrations of this compound, researchers can determine the half-maximal effective concentration (EC50), which represents the concentration of the compound required to achieve 50% of the maximum antiviral effect. frontiersin.orgnih.gov Additionally, counter screens in uninfected cells are conducted to assess the compound's cytotoxicity and determine the half-maximal cytotoxic concentration (CC50). The ratio of CC50 to EC50 provides a selectivity index (SI), indicating the compound's therapeutic window (i.e., the concentration range where it is effective against the virus without being toxic to the host cells). frontiersin.org
While specific quantitative data (EC50, CC50, SI) for this compound from the searches were not available, the mention of cell culture experiments demonstrating its antiviral action indicates that such evaluations were performed as part of its preclinical characterization. ncats.io
In Vivo Animal Model Studies (Non-Human)
In vivo studies using animal models are crucial for evaluating the pharmacological activity of this compound within a complex living system. ppd.comnews-medical.net These studies provide insights that cannot be obtained from in vitro experiments, including how the compound is processed by the body and its effects on the whole organism. nih.govcsmres.co.uk Animal models are selected to mimic aspects of the human disease being targeted. csmres.co.uknih.gov
Assessment of Pharmacodynamic Endpoints
Pharmacodynamic (PD) studies in animal models assess the biochemical and physiological effects of this compound and its mechanism of action in a living system. nih.goveuropa.eu For an antiviral compound, this would involve measuring markers related to viral infection and the host response. This could include assessing viral load in tissues or bodily fluids, evaluating tissue damage caused by the virus, or measuring levels of cytokines and other immune mediators. nih.gov
PD studies aim to establish a relationship between the concentration of this compound at the site of infection and the magnitude of its antiviral effect. nih.govucl.ac.be This helps determine the drug exposures required for therapeutic success in a living organism. nih.gov While specific pharmacodynamic endpoints evaluated for this compound in animal models were not detailed in the provided search results, typical studies for antiviral agents in relevant animal models (e.g., mice or other susceptible species infected with the target virus) would involve monitoring parameters indicative of disease progression and the impact of this compound treatment on these parameters. nih.gov
Preclinical Pharmacokinetic Profiling
Pharmacokinetic (PK) studies are essential to understand how the animal body handles this compound over time. nih.govnih.gov This involves studying the processes of absorption, distribution, metabolism, and excretion (ADME). nih.gov PK profiling in animal models provides critical data for predicting human pharmacokinetics and informing potential dosing strategies in clinical trials. nih.govnih.gov
ADME studies in animal models provide comprehensive data on the fate of this compound within the organism. nih.gov
Absorption: This refers to how this compound enters the bloodstream from the site of administration (e.g., oral, intravenous). Studies would determine the rate and extent of absorption.
Distribution: Once in the bloodstream, this compound is distributed to various tissues and organs. Distribution studies assess where the compound goes in the body, its concentration in different tissues, and how it is partitioned between blood and tissues. bienta.net
Metabolism: The body can transform this compound into metabolites, which may be active or inactive. Metabolism studies identify the metabolic pathways involved and the enzymes responsible for the biotransformation of this compound in the animal model. bienta.net
Excretion: This is the process by which this compound and its metabolites are eliminated from the body, primarily through urine or feces. bioivt.com Excretion studies determine the routes and rates of elimination. bienta.netbioivt.com
Comprehensive ADME studies in relevant animal species are crucial for understanding the systemic exposure to this compound, identifying potential sites of accumulation, and predicting how the compound might be cleared from the human body. nih.gov These studies often involve administering the compound and collecting samples (blood, urine, feces, tissues) at various time points to measure the concentrations of the parent compound and its metabolites using analytical techniques like LC-MS/MS. bienta.net While specific ADME data for this compound from the searches were not detailed, such profiling in animal models is a standard component of preclinical development for characterizing a compound's in vivo behavior. nih.gov
Biotransformation Pathways and Metabolite Identification
General principles of drug metabolism involve enzymatic transformations, primarily in the liver, through Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) reactions, leading to the formation of metabolites that are typically more polar and more easily eliminated from the body. Identification of these metabolites often employs advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). Preclinical studies in relevant animal models are standard practice to elucidate these pathways and identify significant metabolites, usually defined based on their exposure relative to the parent compound.
Despite the importance of this area in drug development, specific detailed findings regarding this compound's preclinical biotransformation pathways and metabolite profiles could not be retrieved from the performed searches to populate this section with the requested data tables and detailed research findings.
Advanced Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are fundamental for separating Fosarilate from complex mixtures and for its subsequent quantification. These methods exploit differences in the partitioning behavior of the analyte between a stationary phase and a mobile phase.
Gas Chromatography (GC) with Phosphorus-Sensitive Detectors
Gas Chromatography (GC) is a powerful technique for separating volatile or semi-volatile compounds. While direct GC analysis of this compound might be limited depending on its volatility and thermal stability, derivatization techniques can be employed to make it amenable to GC analysis. Phosphorus-sensitive detectors, such as the Pulsed Flame Photometric Detector (PFPD) or Nitrogen-Phosphorus Detector (NPD), offer high selectivity and sensitivity for phosphorus-containing compounds like this compound. These detectors respond specifically to the presence of phosphorus atoms, minimizing interference from other components in a sample matrix. GC analysis, often coupled with mass spectrometry (GC/MS), is a useful means of structure determination and confirmation osha.gov. Methods for the GC determination of phosphorus-containing pesticide metabolites have been developed, utilizing derivatization to form volatile esters detectable by flame-photometric detectors in phosphorus mode d-nb.info. This highlights the potential for similar approaches in this compound analysis if appropriate derivatization is feasible.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of a broad range of compounds, including those that are not easily volatilized for GC. This compound can be analyzed by reverse phase (RP) HPLC using methods with relatively simple conditions. A mobile phase containing acetonitrile, water, and phosphoric acid has been described for the analysis of this compound on a reverse phase column sielc.com. For applications requiring Mass Spectrometry (MS) compatibility, phosphoric acid in the mobile phase needs to be replaced with formic acid sielc.com. Smaller particle size columns (3 µm) are available for faster Ultra-High-Performance Liquid Chromatography (UHPLC) applications sielc.com. HPLC methods are scalable and can be used for isolating impurities in preparative separation sielc.com. HPLC analysis is also suitable for pharmacokinetics studies sielc.com. Studies have utilized HPLC analysis to determine the purity of compounds, with results often expressed as Area Under the Curve (AUC) epo.org. HPLC can also be used to detect the relative quantities of related compounds by analyzing the area under the curve in the chromatogram google.com.
Spectroscopic and Spectrometric Methods
Spectroscopic and spectrometric methods provide detailed information about the structure, composition, and elemental makeup of this compound.
Mass Spectrometry (MS) and High-Resolution MS
Mass Spectrometry (MS) is a crucial technique for determining the molecular weight and structural information of this compound. By measuring the mass-to-charge ratio of ions derived from the molecule, MS can confirm its identity and provide insights into its fragmentation pattern, which is characteristic of its structure. High-resolution MS (HRMS) provides more accurate mass measurements, enabling the determination of the elemental composition of the compound and its fragments. MS is considered a "gold analytical tool" due to its ability to provide direct molecular structural information frontiersin.org. It is widely used in various fields, including chemistry and pharmaceutical analysis frontiersin.orgspectroscopyonline.com. LC-MS/MS, combining liquid chromatography with tandem mass spectrometry, is a powerful technique for small-molecule analysis, offering high specificity and the ability to analyze complex biological matrices swordbio.com. MS can also be used to confirm the identity of purified proteins researchgate.net. The analysis of phosphorus-containing compounds using GC/MS after derivatization has been reported, where trimethylsilylated derivatives were identified based on their retention times and mass spectra, with characteristic fragments selected for each analyte nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure and conformation of this compound. By analyzing the interaction of atomic nuclei (such as ¹H and ³¹P, given the presence of phosphorus) with a magnetic field, NMR provides information about the types, numbers, and connectivity of atoms in the molecule. ¹H NMR and ¹³C NMR spectra are commonly used to confirm assigned structures epo.org. ³¹P NMR spectroscopy is particularly valuable for phosphorus-containing compounds, providing specific signals related to the phosphorus environment within the molecule researchgate.net. NMR spectroscopy has been used to determine the conversion yield in chemical reactions involving phosphorus compounds google.com.
X-ray Fluorescence (XRF) Spectrometry
X-ray Fluorescence (XRF) spectrometry is a non-destructive elemental analysis technique that can be used to determine the elemental composition of a sample. While XRF is primarily used for elemental analysis and may not directly provide molecular structure information, it can be valuable for confirming the presence of phosphorus in samples containing this compound or for analyzing the elemental composition of formulations or matrices containing the compound. XRF is a quick analytical tool for determining the chemical elements present in a specimen and is non-destructive wpo-altertechnology.com. It is capable of detecting elements with atomic number greater than 11, including phosphorus wpo-altertechnology.comevidentscientific.com. XRF is used in various applications, including quality control and the analysis of materials wpo-altertechnology.com. Portable XRF (pXRF) has shown to be a viable method for in-field geochemical analysis in phosphate (B84403) investigations, providing real-time quantification and analysis of phosphates evidentscientific.com. Online XRF analysis of phosphorus in phosphate slurry has also been explored, demonstrating its potential for real-time monitoring of phosphorus content nih.gov. Challenges exist in XRF analysis of light elements like phosphorus due to their low characteristic energy nih.gov.
Table: Analytical Techniques Applied to this compound and Related Compounds
| Analytical Technique | Application to this compound/Related Compounds | Key Findings/Notes | Source(s) |
| HPLC | Separation and analysis of this compound. Suitable for preparative separation and pharmacokinetics. | Mobile phase optimization (acetonitrile, water, phosphoric acid; formic acid for MS). Scalable method. Used for purity determination (AUC). | sielc.com, epo.org, google.com, orbit.com, googleapis.com |
| GC | Potential for analysis after derivatization. Used for structural determination when coupled with MS. | Phosphorus-sensitive detectors enhance selectivity. Derivatization may be required for volatility. Used for confirming sample composition. | epo.org, osha.gov, nih.gov, d-nb.info |
| MS (including HRMS) | Molecular weight and structural determination. Identification and quantification in complex matrices. | Provides direct structural information. LC-MS/MS is powerful for small molecules. Used for protein identity validation and fragment analysis. | epo.org, researchgate.net, nih.gov, swordbio.com, frontiersin.org, spectroscopyonline.com |
| NMR (¹H, ¹³C, ³¹P) | Detailed structural elucidation and confirmation. Analysis of phosphorus environment. | Confirms assigned structures. ³¹P NMR is specific for phosphorus. Can be used to monitor reaction conversion. | epo.org, google.com, researchgate.net, google.com, chinesechemsoc.org |
| XRF | Elemental analysis, particularly for confirming the presence of phosphorus. Applicable to various matrices. | Non-destructive technique. Detects elements Z > 11. Useful for quality control and elemental composition analysis. Challenges with light elements. | mdpi.com, wpo-altertechnology.com, evidentscientific.com, nih.gov, nih.gov, researchgate.net |
Sample Preparation Techniques for Complex Biological Matrices (Preclinical)
Sample preparation is a critical step in the analysis of compounds in biological matrices, aiming to isolate the analyte from the matrix and reduce interference. pnrjournal.comtaylorfrancis.comchromatographyonline.com Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). taylorfrancis.comchromatographyonline.com Recent advances focus on developing more efficient, less solvent-intensive, and higher-throughput methods suitable for preclinical research. chromatographyonline.commdpi.com
Solid-Phase Microextraction (SPME)
Solid-Phase Microextraction (SPME) is a sample preparation technique that offers several advantages for the analysis of compounds in biological matrices, including being solvent-free or requiring minimal solvent, reducing sample volume, and simplicity. mdpi.comnih.gov The technique involves the use of a fiber or a thin film coated with a sorbent material that extracts the analyte directly from the sample matrix or its headspace. mdpi.comsigmaaldrich.com After extraction, the analyte is desorbed from the sorbent for analysis, typically by GC or LC. sigmaaldrich.comuwaterloo.ca
SPME has been developed for use with various biological samples, such as blood, plasma, and urine, in forensic and pharmaceutical analysis. nih.gov Bio-SPME approaches, including in vivo sampling, have emerged, offering simplified sample cleanup, fast stabilization of unstable analytes, and reduced matrix effects. sigmaaldrich.comchromatographyonline.com Devices employing biocompatible sorbent phases, such as C18 bonded silica (B1680970) particles, are designed for direct sampling from biological fluids like whole blood or plasma. sigmaaldrich.com The amount of analyte extracted by SPME is proportional to its original concentration in the sample, allowing for quantitative analysis. sigmaaldrich.com
While SPME is a valuable tool for preparing complex biological samples for analysis, and has been applied to phosphorus-specific compounds, specific published research detailing the application of SPME for the extraction and analysis of this compound in preclinical biological matrices was not identified in the consulted sources. nih.gov However, given this compound's chemical properties and the general applicability of SPME to a range of organic compounds in biological fluids, SPME could potentially be explored as a sample preparation method for this compound in future research.
Development of Novel Biosensors and Lab-on-a-Chip Devices for Research
The development of novel biosensors and lab-on-a-chip devices represents a significant advancement in analytical methodologies, offering miniaturized platforms for conducting chemical and biochemical analyses with reduced sample and reagent volumes, increased speed, and potential for portability and high-throughput analysis. elveflow.comnih.govmdpi.com
Biosensors are analytical devices that combine a biological recognition element (e.g., enzyme, antibody, nucleic acid) with a transducer to detect a specific analyte. nih.govgoogleapis.com They can provide real-time monitoring and high sensitivity. nih.gov Research in biosensors includes the development of devices for detecting various substances, including ions and other small molecules. nih.govnih.gov For example, FRET-based biosensors have been developed to measure cellular phosphate levels. nih.govnih.gov
Lab-on-a-chip devices, also known as micro total analysis systems (µTAS), integrate multiple laboratory operations onto a single miniaturized chip, often utilizing microfluidics to manipulate small volumes of fluids. elveflow.comnih.govmdpi.comresearchgate.net These devices can incorporate components for sample preparation, separation, reaction, and detection. nih.govresearchgate.net Lab-on-a-chip technology has found applications in various fields, including diagnostics, DNA analysis, and chemical synthesis. elveflow.comnih.gov They offer advantages such as reduced costs, parallelization of operations, and increased speed and accuracy of analysis. elveflow.com
While biosensors and lab-on-a-chip devices hold promise for the analysis of a wide range of compounds in complex matrices, including the potential for analyzing phosphorus-containing molecules or related biological processes, specific published research detailing the development or application of novel biosensors or lab-on-a-chip devices specifically for the detection or analysis of this compound was not identified in the consulted sources. mdpi.com Their application to this compound research would likely involve developing specific recognition elements or optimizing microfluidic designs tailored to the compound's properties and the biological matrix of interest.
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These calculations can provide detailed information about molecular geometries, energies, charge distributions, and spectroscopic properties.
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a widely used quantum chemical method that approximates the electronic structure of a system based on its electron density. DFT calculations are computationally less demanding than some other high-level ab initio methods, making them suitable for studying larger molecules. DFT is frequently employed to optimize molecular geometries, calculate reaction energies, and explore transition states rsc.orgrsdjournal.orgrsc.org. Studies on related phosphonate (B1237965) chemistry have utilized DFT to understand reaction mechanisms, including radical phosphonylation and transamination reactions involving phosphate (B84403) groups chinesechemsoc.orgchinesechemsoc.orgnih.gov.
Geometry Optimization and Frequency Calculations
Geometry optimization is a computational procedure used to find the lowest energy arrangement of atoms in a molecule, corresponding to a stable molecular structure (minimum on the potential energy surface) or a transition state (saddle point). uni-muenchen.de. Frequency calculations are typically performed after geometry optimization to confirm the nature of the stationary point found. A minimum on the potential energy surface will have all real (positive) vibrational frequencies, while a transition state will have one imaginary (negative) frequency corresponding to the reaction coordinate gaussian.comgaussian.comcsc.fi. These calculations provide information about the vibrational modes of the molecule and can be used to predict infrared and Raman spectra csc.fi. In the context of phosphonate chemistry, geometry optimization and frequency calculations using DFT have been performed to characterize intermediates and transition states in synthetic pathways chinesechemsoc.orgchinesechemsoc.org.
Intrinsic Reaction Coordinate (IRC) Calculations
Intrinsic Reaction Coordinate (IRC) calculations are used to trace the minimum energy pathway connecting a transition state to the reactant and product minima on the potential energy surface faccts.de. IRC calculations verify that a located transition state indeed connects the desired reactant and product structures, providing a detailed picture of the reaction pathway chinesechemsoc.orgchinesechemsoc.org. These calculations are essential for understanding the mechanism of chemical reactions.
Molecular Dynamics (MD) Simulations for Binding Mode Analysis
Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules over time. By applying classical mechanics to a system of particles, MD simulations can provide insights into the dynamic behavior of molecules, including conformational changes, interactions with solvents, and binding to target molecules biorxiv.orgmdpi.com. MD simulations are particularly valuable for analyzing the binding modes of ligands to proteins or other biomolecular targets, providing information on the stability of the complex, key interactions, and the binding pathway biorxiv.orgfrontiersin.orgnih.govnih.gov. While specific MD studies on Fosarilate binding are not detailed in the provided results, the general application of MD for understanding protein-ligand interactions and binding modes is well-established in drug discovery and pharmaceutical development mdpi.comnih.govnih.gov.
In Silico Screening and Virtual Ligand Design for Analogs
In silico screening, also known as virtual screening, involves using computational methods to search large databases of chemical compounds to identify potential drug candidates or molecules with desired properties creative-biostructure.commmsl.czresearchgate.net. This approach can significantly reduce the time and cost associated with experimental screening creative-biostructure.commmsl.cz. Virtual ligand design involves the computational design of new molecules with improved properties based on the understanding of molecular interactions and structure-activity relationships nibn.go.jp. These techniques can be used to identify potential analogs of this compound with enhanced activity or other desirable characteristics. Both structure-based virtual screening (using the 3D structure of a target) and ligand-based virtual screening (using information about known active compounds) are employed in drug discovery creative-biostructure.commmsl.cznih.gov.
Prediction of Physicochemical and Biological Properties from Molecular Structure
Computational methods can predict various physicochemical and biological properties of compounds based on their molecular structure. These predictions are valuable in assessing the potential behavior of a compound in biological systems and guiding the selection of promising candidates psds.ac.uknih.govmdpi.comrsc.org. Predicted properties can include solubility, lipophilicity (logP), pKa, and potential toxicity (ADMET properties) researchgate.netnibn.go.jppsds.ac.uknih.gov. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models relate structural features of molecules to their biological activities or physicochemical properties, respectively justia.comnih.govnih.gov. These in silico predictions help prioritize compounds for experimental testing and optimize their properties nibn.go.jppsds.ac.uknih.gov.
Future Directions and Emerging Research Avenues
Exploration of New Chemical Space for Fosarilate Analogs
Exploring the chemical space around this compound involves the systematic design, synthesis, and evaluation of related compounds, known as analogs. This process aims to identify molecules with potentially improved properties, such as enhanced potency against existing targets, activity against new targets, altered metabolic profiles, or improved physicochemical characteristics relevant to research applications. The exploration can involve modifying various parts of the this compound structure, including the nucleoside core, the triazine ring, or the acetamide (B32628) group, while considering the prodrug concept.
Computational methods, such as virtual screening of large chemical libraries and de novo design, play a crucial role in identifying promising structural variations within vast chemical spaces frontiersin.orgrecursion.comnih.gov. These methods can predict potential binding affinities to target molecules or estimate key properties before synthesis. Subsequent experimental synthesis and biological evaluation of selected analogs are essential to validate computational predictions and establish structure-activity relationships (SAR). This iterative process of design, synthesis, and testing allows researchers to map the chemical space around this compound and identify key structural features that influence its activity and properties.
Potential data generated in this area would include:
| Analog ID | Structural Modification | Predicted Activity (e.g., IC₅₀) | Synthesized Yield (%) | In vitro Activity (e.g., IC₅₀) |
| This compound | Base Compound | - | - | Data from existing studies |
| Analog A | Modification 1 | Value 1 | Value 2 | Value 3 |
| Analog B | Modification 2 | Value 4 | Value 5 | Value 6 |
| ... | ... | ... | ... | ... |
Detailed research findings would involve analyzing how specific structural changes impact the biological activity and physicochemical properties, guiding the design of subsequent generations of analogs.
Integration of Advanced Computational and Experimental Approaches
The future of this compound research will increasingly rely on the synergistic integration of advanced computational and experimental techniques. Computational approaches, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can provide insights into the potential interactions of this compound and its analogs with biological targets at the molecular level mdpi.comfrontiersin.orgnih.govnih.gov. These methods can help predict binding modes, assess conformational stability, and correlate structural features with observed biological activities.
Experimental techniques will continue to be vital for validating computational predictions and providing empirical data. This includes advanced spectroscopic methods (e.g., NMR, mass spectrometry) for structural characterization, various in vitro assays for evaluating biological activity against specific targets or in cellular models, and biophysical techniques (e.g., surface plasmon resonance) for studying binding kinetics and thermodynamics. frontiersin.orgmdpi.com Crystallographic studies of this compound or its analogs in complex with target proteins could provide high-resolution details of interaction sites, informing further design efforts nih.gov. The combination of in silico predictions and rigorous experimental validation accelerates the research process and provides a deeper understanding of the compound's behavior. researchgate.net
Research findings in this area might involve:
| Study Type | Method Used | Key Finding (Example) | Correlation with Experimental Data |
| Molecular Docking | AutoDock/Vina | Predicted binding pose and affinity to Target X | High correlation |
| Molecular Dynamics | GROMACS/AMBER | Stability of the complex, key interacting residues | Supports binding mode |
| QSAR Modeling | Various algorithms | Model linking structural features to activity | Predictive power assessed |
| X-ray Crystallography | Protein-ligand complex | Precise interaction points, conformational changes | Provides structural basis |
| In vitro Binding Assay | SPR/ITC | Binding affinity (K_D), kinetics (k_on, k_off) | Validates predicted binding |
Investigation of Broader Biological Activities and Targets
Beyond its initial identification as an antiviral agent, future research could explore a broader spectrum of biological activities and potential targets for this compound. Given its nucleoside-like structure, investigations could extend to other areas where nucleoside analogs are known to have effects, such as antiproliferative activity or modulation of enzymatic pathways involving nucleotides. google.com
Identifying new biological targets could involve high-throughput screening against diverse protein panels or phenotypic screening in various cell-based models. nih.gov Computational target prediction methods, based on the compound's structure and public biological data, could also suggest new proteins or pathways that this compound might interact with. mdpi.com Understanding the full range of biological interactions could uncover novel therapeutic or research applications for this compound or its future analogs. nih.govfda.gov
Potential data from this research direction could include:
| Biological Activity Tested | Assay Type | Result (e.g., IC₅₀, EC₅₀, % Inhibition) | Potential Target(s) Indicated |
| Antiviral (expanded panel) | Cell-based assay | Activity against Virus Y | Viral polymerase, host factor |
| Antiproliferative | Cell viability assay | Inhibition of Cell Line Z growth | DNA synthesis, kinase activity |
| Enzyme Inhibition | Biochemical assay | Inhibition of Enzyme A | Enzyme A |
| Receptor Binding | Radioligand assay | Binding to Receptor B | Receptor B |
Development of Advanced Delivery Systems for Research Applications
Optimizing the delivery of this compound in research settings is crucial, particularly for in vitro and in vivo studies where solubility, stability, cellular uptake, or targeted delivery might be limiting factors. Future directions include the development of advanced delivery systems designed to overcome these challenges. nih.govresearchgate.net
Nanotechnology-based systems, such as nanoparticles, liposomes, or polymeric micelles, could encapsulate this compound to improve its solubility and stability in biological media. researchgate.netmdpi.com Targeted delivery systems, incorporating ligands that bind to specific cell surface receptors, could enhance the accumulation of this compound in particular cell types or tissues relevant to the research question. nih.govbiochempeg.com Hydrogels or other controlled-release formulations could provide sustained exposure to this compound in localized research models. mdpi.comnih.gov These advanced systems would enable more precise and effective delivery of this compound, facilitating more accurate and reproducible research findings.
Research in this area would focus on the design, formulation, characterization, and evaluation of these delivery systems.
Example data points could include:
| Delivery System Type | Encapsulation Efficiency (%) | Particle Size (nm) | In vitro Release Profile | Cellular Uptake (% vs. Free Drug) |
| Liposomal Formulation | Value 1 | Value 2 | Profile A | Value 3 |
| Nanoparticle System | Value 4 | Value 5 | Profile B | Value 6 |
| Targeted Micelles | Value 7 | Value 8 | Profile C | Value 9 (in target cells) |
Detailed findings would describe the performance of different delivery systems in enhancing the properties and research utility of this compound.
Q & A
Basic Research Questions
Q. What established synthesis protocols exist for Fosarilate, and how can researchers ensure reproducibility in laboratory settings?
- Methodological Answer : Synthesis protocols should be documented with precise reaction conditions (e.g., temperature, solvent ratios, catalyst concentrations) and validated using control experiments. Reproducibility requires adherence to standardized protocols, including purification steps (e.g., recrystallization, chromatography) and characterization via spectroscopic methods (e.g., NMR, IR). Researchers should cross-reference peer-reviewed studies for consensus methodologies and report deviations in supplementary materials .
- Table : Example parameters for synthesis optimization:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | ±15% yield variation |
| Catalyst (mol%) | 2–5% | Critical for reaction kinetics |
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) confirm structural integrity. Researchers should validate methods using certified reference materials and report detection limits, retention times, and spectral peaks with error margins .
Advanced Research Questions
Q. How should researchers address contradictory findings in this compound’s pharmacokinetic studies across experimental models?
- Methodological Answer : Contradictions may arise from interspecies variability or methodological differences (e.g., dosing regimens, analytical techniques). Conduct meta-analyses of existing data to identify confounding variables, and design cross-validation studies using standardized protocols. Employ statistical tools (e.g., ANOVA, regression analysis) to isolate variables contributing to discrepancies .
- Example Workflow :
Compile pharmacokinetic data from rodent vs. primate models.
Compare bioavailability metrics (AUC, Cmax) under controlled conditions.
Use sensitivity analysis to quantify model-specific biases .
Q. What computational modeling approaches are suitable for predicting this compound’s interaction with biological targets, and how can their validity be assessed?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) are widely used. Validate predictions by correlating binding affinity scores with in vitro assays (e.g., IC50 values). Ensure force field parameters align with this compound’s physicochemical properties, and report convergence criteria and statistical confidence intervals .
- Validation Checklist :
- Compare computational results with crystallographic data (if available).
- Replicate simulations under varying pH/temperature conditions.
Q. How can researchers optimize experimental conditions for this compound’s stability studies under varying environmental stressors?
- Methodological Answer : Design accelerated stability tests (e.g., 40°C/75% RH) and monitor degradation products via LC-MS. Use factorial design (e.g., Box-Behnken) to evaluate interactions between stressors (light, humidity, pH). Report degradation kinetics (zero/first-order models) and identify critical quality attributes (CQAs) for formulation development .
Methodological Resources
- Literature Review : Use Google Scholar advanced operators (e.g.,
intitle:"this compound" AND ("synthesis" OR "pharmacokinetics")) to identify high-impact studies. Prioritize articles with >50 citations for foundational insights . - Data Interpretation : Apply PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypothesis-driven experiments and mitigate bias .
- Reporting Standards : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental reproducibility, including raw data deposition in public repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
